molecular formula C20H17Cl2N5O B6528933 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946273-48-9

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No. B6528933
CAS RN: 946273-48-9
M. Wt: 414.3 g/mol
InChI Key: FITZNIPTROKNRU-UHFFFAOYSA-N
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Description

The compound “3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains dichlorobenzoyl and pyridazine groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms opposite each other. The dichlorobenzoyl group would add polarity to the molecule, and the pyridazine group would likely contribute to its aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The piperazine ring is often involved in reactions with acids and bases. The dichlorobenzoyl group might undergo reactions with nucleophiles, and the pyridazine group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dichlorobenzoyl group could make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has a wide range of applications in scientific research. It is used in molecular biology as a reagent in the synthesis of DNA and RNA, and it is also used in biochemistry and pharmacology to synthesize various drugs and other compounds. It is also used in the study of enzymes and proteins, as well as in the study of cell signaling pathways. In addition, it is used in the synthesis of various organic compounds, such as dyes, pigments, and other compounds.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is not fully understood. However, it is believed that it acts as a structural analog of the natural amino acid tryptophan and is able to interact with various enzymes and receptors in the body. It is also believed to act as an inhibitor of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, as well as anti-anxiety, anti-depressant, and anti-psychotic effects. In addition, it has been shown to have an effect on the metabolism of glucose, cholesterol, and fatty acids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine in laboratory experiments include its high solubility in aqueous solutions and its low toxicity. Additionally, its low cost and availability make it an attractive option for researchers. However, it can be difficult to synthesize and its reaction with other compounds can be unpredictable.

Future Directions

There are a number of potential future directions for 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine. One such direction is the development of new drugs and therapies based on this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in the medical field. Research could also be conducted on the mechanism of action of this compound and its potential uses in the field of biochemistry and pharmacology. Finally, further research could be conducted on the synthesis of this compound and its potential uses in the laboratory.

Synthesis Methods

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can be synthesized through a number of methods. The most common method is the condensation reaction of 4-(2,4-dichlorobenzoyl)piperazine with pyridine in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces a cyclic compound which can then be further reacted with other compounds to produce the desired product. Other methods of synthesis include the reaction of 4-(2,4-dichlorobenzoyl)piperazine with an aldehyde in the presence of a base such as sodium hydroxide, and the reaction of 4-(2,4-dichlorobenzoyl)piperazine with an amine in the presence of a base such as sodium hydroxide.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O/c21-15-1-2-16(17(22)13-15)20(28)27-11-9-26(10-12-27)19-4-3-18(24-25-19)14-5-7-23-8-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITZNIPTROKNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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